molecular formula C13H17ClFNO2 B15302570 4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B15302570
M. Wt: 273.73 g/mol
InChI Key: NXAYWGHDQDJVIF-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C13H17ClFNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
  • 4-[(3-Bromophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
  • 4-[(3-Methylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride

Uniqueness

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17ClFNO2

Molecular Weight

273.73 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H16FNO2.ClH/c14-11-3-1-2-10(8-11)9-13(12(16)17)4-6-15-7-5-13;/h1-3,8,15H,4-7,9H2,(H,16,17);1H

InChI Key

NXAYWGHDQDJVIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)F)C(=O)O.Cl

Origin of Product

United States

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